methyl (2R,3R)-3-hydroxy-2-(phenylformamido)butanoate
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Overview
Description
Methyl (2R,3R)-3-hydroxy-2-(phenylformamido)butanoate is a chiral compound with significant importance in organic chemistry. It is characterized by its unique stereochemistry, which makes it a valuable intermediate in the synthesis of various biologically active molecules. The compound’s structure includes a hydroxy group, a phenylformamido group, and a butanoate ester, contributing to its diverse reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,3R)-3-hydroxy-2-(phenylformamido)butanoate can be achieved through several methods. One efficient protocol involves the reduction of a precursor compound using sodium borohydride in methanol at -40°C. This method yields the erythro (±) isomer with excellent efficiency . Another approach involves the inversion of the erythro isomer to the threo (±) isomer using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using cost-effective and high-yielding methods. The use of sodium borohydride reduction and inversion techniques allows for the efficient production of the desired isomers, making the process suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3R)-3-hydroxy-2-(phenylformamido)butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenylformamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
Methyl (2R,3R)-3-hydroxy-2-(phenylformamido)butanoate has numerous applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of methyl (2R,3R)-3-hydroxy-2-(phenylformamido)butanoate involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and phenylformamido groups play crucial roles in its reactivity and interactions with enzymes and receptors. These interactions can lead to various biological effects, depending on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Shares similar structural features but differs in the protecting group and specific stereochemistry.
Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate: Another related compound with different substituents and stereochemistry.
Uniqueness
Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of biologically active molecules highlight its importance in research and industry .
Properties
Molecular Formula |
C12H15NO4 |
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Molecular Weight |
237.25 g/mol |
IUPAC Name |
methyl (2R,3R)-2-benzamido-3-hydroxybutanoate |
InChI |
InChI=1S/C12H15NO4/c1-8(14)10(12(16)17-2)13-11(15)9-6-4-3-5-7-9/h3-8,10,14H,1-2H3,(H,13,15)/t8-,10-/m1/s1 |
InChI Key |
KHOWDUMYRBCHAC-PSASIEDQSA-N |
Isomeric SMILES |
C[C@H]([C@H](C(=O)OC)NC(=O)C1=CC=CC=C1)O |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
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